

# Long-Term Edaravone in ALS: A Comparative Analysis of Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of **Edaravone**'s performance in the long-term management of Amyotrophic Lateral Sclerosis (ALS), benchmarked against key therapeutic alternatives. This guide synthesizes pivotal clinical trial data, detailed experimental protocols, and the underlying mechanism of action to inform researchers, scientists, and drug development professionals.

**Edaravone**, a free radical scavenger, has emerged as a significant therapeutic agent in the management of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease. This guide provides an in-depth assessment of its long-term safety and efficacy, drawing comparisons with other notable ALS treatments.

## **Comparative Efficacy of Edaravone and Alternatives**

The primary measure of efficacy in ALS clinical trials is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, which assesses the physical function of patients. Survival is another critical endpoint. The following tables summarize the long-term efficacy data for **Edaravone** and its key comparators.

Table 1: Comparison of Change in ALSFRS-R Score from Baseline



| Treatment              | Trial                            | Duration                           | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean Change from Baseline (Placebo/Co ntrol) | Difference                                               |
|------------------------|----------------------------------|------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------------------|
| Edaravone              | MCI186-19[1]<br>[2]              | 24 Weeks                           | -5.01 ± 0.64                                 | -7.50 ± 0.66                                 | 2.49 ± 0.76<br>(p=0.0013)                                |
| MCI186-19<br>OLE[2]    | 48 Weeks                         | -7.63<br>(Edaravone-<br>Edaravone) | -10.9<br>(Placebo-<br>Edaravone)             | -                                            |                                                          |
| Riluzole               | Pivotal Trials<br>(Pooled)[3][4] | 18 Months                          | Slower<br>decline                            | Faster<br>decline                            | Significant<br>slowing of<br>functional<br>deterioration |
| Tofersen<br>(SOD1-ALS) | VALOR & OLE[5]                   | 52 Weeks                           | -6.0 (Early<br>Start)                        | -9.5 (Delayed<br>Start)                      | 3.5 points difference                                    |
| AMX0035<br>(Relyvrio)  | CENTAUR[6]<br>[7]                | 24 Weeks                           | Slower<br>decline                            | Faster<br>decline                            | 2.32 points<br>difference<br>(p<0.05)                    |

OLE: Open-Label Extension AMX0035 (Relyvrio) is being voluntarily withdrawn from the market.

Table 2: Comparison of Long-Term Survival Outcomes



| Treatment           | Trial                            | Median Survival<br>Benefit                            | Hazard Ratio (95%<br>CI) |
|---------------------|----------------------------------|-------------------------------------------------------|--------------------------|
| Edaravone           | Retrospective<br>Study[8][9][10] | 24 months longer vs.<br>control (49 vs. 25<br>months) | 0.37 (0.20–0.74)         |
| Riluzole            | Real-World Data[11] [12]         | 6 to 19 months longer vs. untreated                   | -                        |
| Tofersen (SOD1-ALS) | VALOR & OLE                      | Lower risk of death with earlier initiation           | -                        |
| AMX0035 (Relyvrio)  | CENTAUR[13][14][15]              | 6.5 months longer vs. placebo                         | 0.56 (0.34–0.92)         |

# **Long-Term Safety Profile**

The long-term safety of **Edaravone** has been evaluated in clinical trials and post-marketing surveillance. The most common adverse events are compared with other ALS treatments in the table below.

Table 3: Comparison of Common Adverse Events (Frequency >5%)

| Treatment           | Common Adverse Events                                                                                                       |  |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------|--|
| Edaravone           | Contusion, gait disturbance, headache, dysphagia, constipation, respiratory disorder, pneumonia aspiration.[16][17][18][19] |  |
| Riluzole            | Asthenia, nausea, dizziness, decreased lung function, abdominal pain.                                                       |  |
| Tofersen (SOD1-ALS) | Procedural pain, headache, pain in extremity, fall, back pain, serious neurologic events (including myelitis).[20]          |  |
| AMX0035 (Relyvrio)  | Gastrointestinal events (diarrhea, nausea, abdominal pain).[6]                                                              |  |



### **Experimental Protocols**

Understanding the methodology of the key clinical trials is crucial for interpreting the data. Below are summaries of the protocols for the pivotal **Edaravone** trial and a common method for assessing oxidative stress.

### **Edaravone Pivotal Trial (MCI186-19) Methodology**

The MCI186-19 study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Edaravone** in ALS patients.[21][22][23][24]

- Patient Population: The study enrolled patients with 'definite' or 'probable' ALS, a disease
  duration of 2 years or less, and a baseline forced vital capacity (FVC) of ≥80%. A key
  inclusion criterion was a decrease in the ALSFRS-R score of 1 to 4 points during a 12-week
  pre-observation period to select for patients with active disease progression.[22]
- Treatment Regimen: Patients were randomized to receive either 60 mg of Edaravone or a
  placebo intravenously for 60 minutes. The treatment was administered in cycles, with the first
  cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period.
   Subsequent cycles involved dosing on 10 of the first 14 days, followed by a 14-day drug-free
  period.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the ALSFRS-R score at 24 weeks.[2]
- Open-Label Extension: Following the 24-week double-blind period, patients had the option to enter an open-label extension study where all participants received Edaravone.





Click to download full resolution via product page

MCI186-19 Clinical Trial Workflow

### **Measurement of Oxidative Stress Biomarkers**

Oxidative stress is a key pathological feature of ALS. In clinical trials, its levels are often assessed by measuring specific biomarkers in patient samples (blood, urine, or cerebrospinal fluid).[26][27][28][29][30]

- Sample Collection: Biological samples are collected from patients at baseline and at various time points throughout the study.
- Biomarker Analysis: Common biomarkers of oxidative stress include:
  - 8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.
  - Malondialdehyde (MDA): A marker of lipid peroxidation.
  - Total Antioxidant Status (TAS): Measures the overall antioxidant capacity of the sample.
  - Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Key antioxidant enzymes.
- Analytical Techniques: Techniques such as enzyme-linked immunosorbent assay (ELISA)
  and high-performance liquid chromatography (HPLC) are commonly used to quantify these
  biomarkers.

# Mechanism of Action: Edaravone and the Nrf2 Signaling Pathway

**Edaravone**'s primary mechanism of action is as a potent free radical scavenger, which helps to mitigate oxidative stress.[31] Recent research has also elucidated its role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[32][33][34]

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophiles like







**Edaravone**, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the transcription and subsequent translation of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.





Click to download full resolution via product page

Edaravone's Activation of the Nrf2 Signaling Pathway



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amylyx Pharmaceuticals Announces Publication of Survival Analysis Comparing CENTAUR to Historical Clinical Trial Control | Amylyx [amylyx.com]
- 7. amylyx.com [amylyx.com]
- 8. Long-term effects of edaravone on survival of patients with amyotrophic lateral sclerosis -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Long-Term Survival with Edaravone Therapy in Patients with Amyotrophic Lateral Sclerosis: A Retrospective Single-Center Study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Review of evidence suggests Riluzole treatment may lead to extended survival MND Research Blog [mndresearch.blog]
- 13. neurologylive.com [neurologylive.com]
- 14. neurology.org [neurology.org]
- 15. Long-term survival outcomes of AMX0035 for ALS Medical Conferences [conferences.medicom-publishers.com]

### Validation & Comparative





- 16. Summary of Other Studies Clinical Review Report: Edaravone (Radicava) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Analysis of the US Safety Data for Edaravone (Radicava®) From the Third Year After Launch PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurologylive.com [neurologylive.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Long-term edaravone efficacy in amyotrophic lateral sclerosis: Post-hoc analyses of Study 19 (MCI186-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. First Biomarkers Identified to Measure ALS Disease Progression and Therapeutic Response [read.houstonmethodist.org]
- 27. researchgate.net [researchgate.net]
- 28. Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 29. First biomarkers identified to measure ALS disease progression and therapeutic response [houstonmethodist.org]
- 30. [PDF] Panel of Oxidative Stress and Inflammatory Biomarkers in ALS: A Pilot Study | Semantic Scholar [semanticscholar.org]
- 31. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Edaravone in ALS: A Comparative Analysis
  of Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1671096#assessing-the-long-term-safety-and-efficacy-of-edaravone-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com